

A Comparative Guide to the Receptor Binding Affinity of Substituted Piperazine Analogs

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Compound of Interest

Compound Name: *Fmoc-3-Pal-OH*

CAS No.: 175453-07-3

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the receptor binding affinities of various substituted piperazine analogs, with a primary focus on their interactions with sigma (σ) receptors. The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting the central nervous system. Understanding the structure-activity relationships (SAR) of substituted piperazines is crucial for the rational design of selective and high-affinity ligands for therapeutic development.

Quantitative Data Summary: Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (K_i) of a selection of substituted piperazine analogs for sigma-1 (σ_1) and sigma-2 (σ_2) receptors. Lower K_i values indicate higher binding affinity.

Compound	Substitution Pattern	Receptor	Ki (nM)	Selectivity (σ_1/σ_2)
Phenylacetamide Derivative 17b[1]	3-substituted piperazine	σ_1	181	Selective for σ_1
p-Methoxybenzyl Substituted Piperazine 3d	Chiral (piperazin-2-yl)methanol derivative	σ_1	12.4	High
N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine (13)[2]	N,N'-disubstituted piperazine	σ_1	2.7	38-fold for σ_1
N-(benzofuran-2-ylmethyl)-N'-(4'-(2''-fluoroethoxy)benzyl)piperazine (30)[2]	N,N'-disubstituted piperazine	σ_1	2.6	187-fold for σ_1
2-[4-(Benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1) [3]	Phenylpiperazine derivative	σ_1	3.2	-
(S)-2-[4-(Cyclohexylmethyl)-1-(naphthalene-2-ylmethyl)piperazin-2-yl]ethanol (7c)	Hydroxyethyl substituted piperazine	σ_1	6.8	-

Compound 11 (a piperidine derivative for comparison)[4]	N-substituted piperidine with a phenyl group	σ_1	4.41	15.4-fold for σ_1
Compound 13 (a piperazine derivative)[4]	N-substituted piperazine with a tert-butylphenyl group	σ_1	51.8	-
Compound 16 (a piperazine derivative)[4]	N-substituted piperazine with an acetylphenyl group	σ_1	37.8	-

Note: The selectivity is expressed as a ratio of K_i values ($K_i(\sigma_2)/K_i(\sigma_1)$). A higher value indicates greater selectivity for the σ_1 receptor. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

The binding affinity data presented in this guide were primarily determined using radioligand binding assays. Below is a detailed methodology for a typical competitive binding assay for sigma-1 receptors.

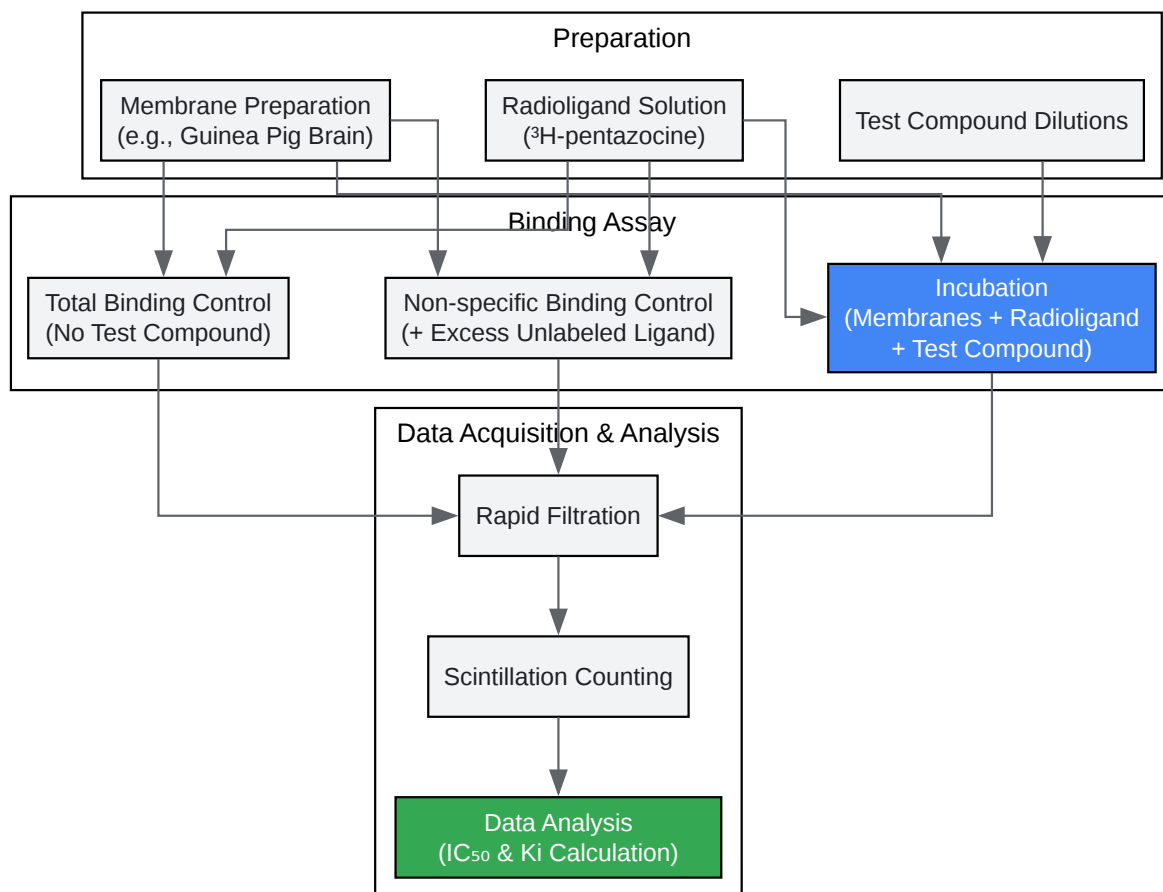
Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

- Materials:
 - Membrane Preparation: Guinea pig brain or rat liver membrane preparations, or cell lines expressing the sigma-1 receptor (e.g., human RPMI 8226 tumor cells).
 - Radioligand: --INVALID-LINK---pentazocine, a selective sigma-1 receptor ligand.[5][6]
 - Assay Buffer: Tris buffer (50 mM, pH 8.0).[3]
 - Non-specific Binding Control: Haloperidol (10 μ M) or unlabeled (+)-pentazocine (10 μ M). [3]

- Test Compounds: Substituted piperazine analogs dissolved in a suitable solvent (e.g., DMSO).
- Filtration Apparatus: Glass fiber filters and a cell harvester.
- Procedure:
 - Incubation: In a 96-well plate, incubate the membrane preparation (typically 100-200 µg of protein) with a fixed concentration of the radioligand (e.g., 2-3 nM --INVALID-LINK--- pentazocine) and varying concentrations of the test compound.[2]
 - Total and Non-specific Binding: For determining total binding, the incubation mixture contains only the membrane preparation and the radioligand. For non-specific binding, a high concentration of an unlabeled ligand (e.g., 10 µM haloperidol) is added to saturate the receptors.
 - Equilibrium: The incubation is typically carried out at 37°C for 120 minutes to allow the binding to reach equilibrium.[6]
 - Termination: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.
 - Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
 - Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The binding affinity of the test compound (K_i) is then calculated using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

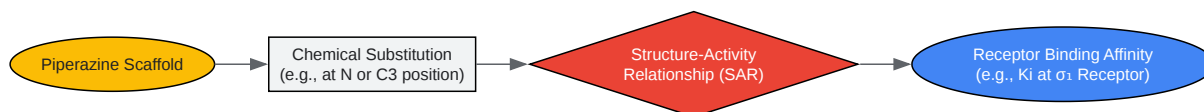
Visualizations

Below are diagrams illustrating key concepts and workflows relevant to the study of receptor binding affinity.



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Competitive Radioligand Binding Assay Workflow.



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Structure-Activity Relationship (SAR) Logic.

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